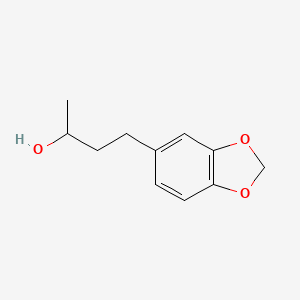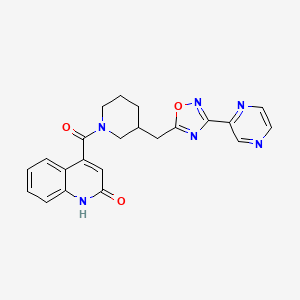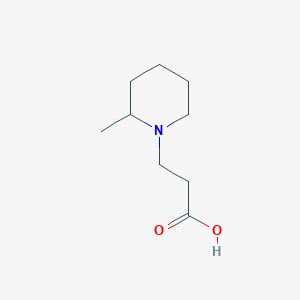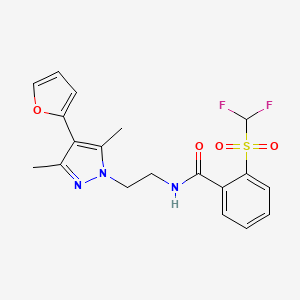
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CCN1, is a small molecule inhibitor of the protein kinases, including cyclin-dependent kinase 4/6 (CDK4/6) and glycogen synthase kinase 3β (GSK3β). CCN1 has been shown to have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
作用機序
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide inhibits the activity of CDK4/6 and GSK3β by binding to their respective active sites. CDK4/6 inhibitors have been shown to induce cell cycle arrest and senescence in cancer cells, while GSK3β inhibitors have been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and senescence by inhibiting the activity of CDK4/6. In neurodegenerative diseases, this compound protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activity of GSK3β.
実験室実験の利点と制限
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases, making it a valuable tool for research in these fields.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound has also been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of CDK4/6 and GSK3β. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer and neurodegenerative diseases. Finally, the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, should be further explored.
合成法
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-methoxyphenylacetonitrile. The resulting product is then reacted with 4-cyanobenzaldehyde and acetic anhydride to form (Z)-2-cyano-3-(4-cyanophenyl)acrylonitrile. This intermediate is then reacted with 3-methoxyaniline in the presence of potassium carbonate to form this compound.
科学的研究の応用
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound inhibits CDK4/6, which plays a crucial role in cell cycle progression, and GSK3β, which is involved in the regulation of apoptosis and cell proliferation.
In neurodegenerative diseases, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. This compound inhibits the activity of GSK3β, which is involved in the regulation of tau protein phosphorylation, a key factor in the development of Alzheimer's disease.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-17-4-2-3-16(10-17)21-18(22)15(12-20)9-13-5-7-14(11-19)8-6-13/h2-10H,1H3,(H,21,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDFMJCCKJKME-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)



![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)
![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)